3,4-dimethyl-1H-pyrazol-5-ol
Overview
Description
3,4-Dimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds often involves multi-component reactions . For instance, one approach involves the one-pot pseudo three-component reactions of two equivalents of 3-methyl-5-pyrazolone derivatives and one equivalent of aldehydes .Molecular Structure Analysis
The molecular structure of 3,4-dimethyl-1H-pyrazol-5-ol is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3, (H2,6,7,8) .Chemical Reactions Analysis
The chemical reactions of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds can be quite diverse. For example, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C5 .Physical And Chemical Properties Analysis
3,4-Dimethyl-1H-pyrazol-5-ol is a solid compound . It has a molecular weight of 112.13 .Scientific Research Applications
Anti-Tubercular Potential
- Scientific Field : Medical Chemistry
- Application Summary : 3,4-dimethyl-1H-pyrazol-1-yl is used in the synthesis of imidazole-containing compounds, which have shown potential as anti-tubercular agents .
- Methods of Application : The compound is used in the synthesis of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole .
- Results : Compounds synthesized using 3,4-dimethyl-1H-pyrazol-1-yl showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Synthesis of Pyrazole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazole derivatives, including those with 3,4-dimethyl-1H-pyrazol-1-yl, are synthesized for their diverse and valuable synthetical, biological, and photophysical properties .
- Methods of Application : The synthesis involves strategically functionalized rings and their use in forming various fused systems .
- Results : The synthesized pyrazole derivatives have shown diverse properties and are used in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis of 4-Arylazo-Substituted Pyrazole Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 3,4-dimethyl-1H-pyrazol-1-yl is used in the synthesis of 4-arylazo-substituted pyrazole derivatives, which have shown various biological activities .
- Methods of Application : The compound is used in the synthesis of 4-arylazo-substituted pyrazole derivatives .
- Results : The synthesized compounds were found to act as analgesic, cytotoxic, antistaphylococcal, antioxidant, and CDK2-cyclin E-inhibiting agents .
Antimalarial Potential
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Derivatives of pyrazole compounds, including those with 3,4-dimethyl-1H-pyrazol-1-yl, have shown potential as antimalarial agents .
- Methods of Application : The compound is used in the synthesis of various pyrazole derivatives .
- Results : The synthesized compounds have shown potent antimalarial activity .
Antidepressant Potential
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Pyrazoline derivatives, including those with 3,4-dimethyl-1H-pyrazol-1-yl, have been used in certain antidepressants .
- Methods of Application : The compound is used in the synthesis of various pyrazoline derivatives .
- Results : The synthesized compounds have shown antidepressant activity .
Anti-Inflammatory Potential
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 3,4-dimethyl-1H-pyrazol-1-yl is used in the synthesis of pyrazole derivatives, which have shown various biological activities, including anti-inflammatory .
- Methods of Application : The compound is used in the synthesis of various pyrazole derivatives .
- Results : The synthesized compounds have shown potent anti-inflammatory activity .
Antioxidant Potential
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Pyrazole derivatives, including those with 3,4-dimethyl-1H-pyrazol-1-yl, have shown antioxidant activity .
- Methods of Application : The compound is used in the synthesis of various pyrazole derivatives .
- Results : The synthesized compounds have shown potent antioxidant activity .
Anti-Leishmanial Potential
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Hydrazine-coupled pyrazoles, including those with 3,4-dimethyl-1H-pyrazol-1-yl, have shown potential as anti-leishmanial agents .
- Methods of Application : The compound is used in the synthesis of various hydrazine-coupled pyrazole derivatives .
- Results : The synthesized compounds have shown potent anti-leishmanial activity against Leishmania aethiopica clinical isolate .
Anti-Nociceptive Potential
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 4-arylazo-substituted pyrazole derivatives, including those with 3,4-dimethyl-1H-pyrazol-1-yl, have shown anti-nociceptive (pain-relieving) activity .
- Methods of Application : The compound is used in the synthesis of 4-arylazo-substituted pyrazole derivatives .
- Results : The synthesized compounds have shown potent anti-nociceptive activity .
Safety And Hazards
Future Directions
The future directions for research on 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds could involve the design of new energetic materials . Additionally, the synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Relevant Papers Several papers have been published on the synthesis and potential applications of 3,4-dimethyl-1H-pyrazol-5-ol and similar compounds . These papers discuss various aspects such as the synthesis, therapeutic potential, chemical reactions, and molecular structure of these compounds.
properties
IUPAC Name |
4,5-dimethyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTNHTJUNZPFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-1H-pyrazol-5-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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